molecular formula C21H21N3O3S B12469014 N-(2-methoxyphenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide

N-(2-methoxyphenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B12469014
M. Wt: 395.5 g/mol
InChI Key: HYQVUBAXLSWQPV-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring, a morpholine ring, and various aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.

    Coupling with Aromatic Groups: The final step involves coupling the thiazole-morpholine intermediate with the 2-methoxyphenyl and phenyl groups using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NH₃, OH⁻)

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of reduced thiazole derivatives

    Substitution: Formation of substituted aromatic derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication or protein synthesis, leading to cell death or growth inhibition.

Comparison with Similar Compounds

N-(2-methoxyphenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide can be compared with other thiazole derivatives, such as:

    2-(4-Morpholinyl)-4-phenylthiazole: Lacks the 2-methoxyphenyl group, which may affect its bioactivity and chemical properties.

    4-Phenyl-2-thiazolamine: Lacks both the morpholine and 2-methoxyphenyl groups, resulting in different chemical reactivity and biological activity.

    2-(2-Methoxyphenyl)-4-phenylthiazole: Lacks the morpholine ring, which may influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-morpholin-4-yl-4-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C21H21N3O3S/c1-26-17-10-6-5-9-16(17)22-20(25)19-18(15-7-3-2-4-8-15)23-21(28-19)24-11-13-27-14-12-24/h2-10H,11-14H2,1H3,(H,22,25)

InChI Key

HYQVUBAXLSWQPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(N=C(S2)N3CCOCC3)C4=CC=CC=C4

Origin of Product

United States

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